molecular formula C21H26N2O3 B089727 Rauwolscine CAS No. 131-03-3

Rauwolscine

Cat. No.: B089727
CAS No.: 131-03-3
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-DIRVCLHFSA-N
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Biochemical Analysis

Biochemical Properties

Rauwolscine acts as a selective α2-adrenergic receptor antagonist . It interacts with enzymes, proteins, and other biomolecules in the body. For instance, it has been structurally modified to yield a series of arylamine carboxamide derivatives, which were investigated as potential molecular probes for the localization and structural characterization of α2-adrenergic receptors .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly attenuate lipopolysaccharide (LPS)-mediated inflammatory markers expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to α2-adrenergic receptors, blocking their function . This blockade can lead to increased levels of norepinephrine, epinephrine, and dopamine, and decreased levels of serotonin . This chemical shift adds to the stimulant effect of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Many dietary supplement products with this compound have been found to contain additional (sometimes hidden) stimulants, and their cumulative effects can be dangerous . This can lead to more serious adverse events than single ingredients themselves .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving female pigs, treatment with a selective α2-AR agonist markedly reduced the relaxations evoked by electrical field stimulation at all frequencies tested. This inhibitory effect was completely antagonized by the α2-AR antagonist this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways . The precise metabolic fate of this compound has not been fully determined .

Chemical Reactions Analysis

Rauwolscine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rauwolscine has been the subject of considerable scientific research due to its pharmacological properties. It is used in:

Properties

IUPAC Name

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-DIRVCLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045608
Record name Rauwolscine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-03-3, 182509-57-5
Record name Rauwolscine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182509-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rauwolscine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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